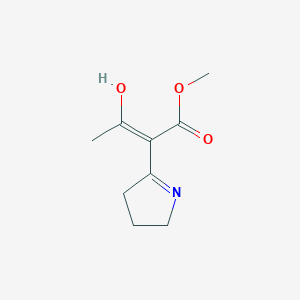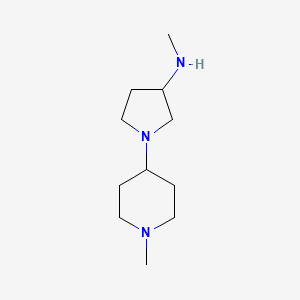
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine
Übersicht
Beschreibung
“N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C11H23N3 . It has a molecular weight of 197.32 . The compound is typically stored at a temperature of 4°C and is in liquid form .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring found in this compound, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H23N3/c1-12-10-3-8-14(9-10)11-4-6-13(2)7-5-11/h10-12H,3-9H2,1-2H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure .Physical And Chemical Properties Analysis
“N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 142.24 g/mol . The compound has a topological polar surface area of 15.3 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Preparation
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine is a key intermediate in synthesizing certain compounds. For example, it plays a crucial role in the preparation of premafloxacin, an antibiotic for veterinary pathogens. A study outlines an efficient process for preparing this compound, emphasizing an asymmetric Michael addition and stereoselective alkylation as key steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).
Molecular Aggregation Studies
This compound is also significant in studies of molecular aggregation. Research on the aggregation behavior of related compounds, such as N-methylpiperidine, in liquid solutions reveals insights into the role of hydrogen bonds and specific interactions in aggregation processes (Marczak et al., 2017).
Pharmaceutical Applications
In the realm of pharmaceuticals, derivatives of N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine are explored for their potential in treating various conditions. For instance, some derivatives show promise as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, potentially useful in Alzheimer's disease treatment (Mohamed et al., 2011).
Catalytic and Chemical Reactions
This compound is involved in various catalytic and chemical reactions. An example is its use in ruthenium-catalyzed oxidations, showing potential for selective C-N bond cleavage in certain reactions (Ito, Umezawa, & Higuchi, 2005).
Material Science and Polymerization
In material science, compounds related to N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine are used in the study of polymers. For instance, research on the cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines provides insights into the structures of resulting polymers, which could have industrial applications (Hawthorne, Johns, Solomon, & Willing, 1976).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3/c1-12-10-3-8-14(9-10)11-4-6-13(2)7-5-11/h10-12H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIZJCYKHRHHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(C1)C2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-methylpiperidin-4-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



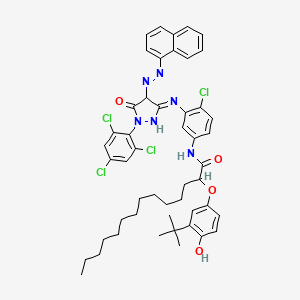
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)
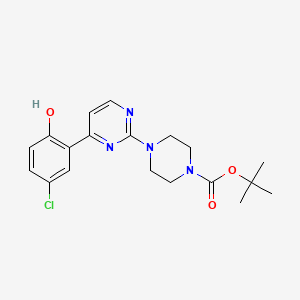
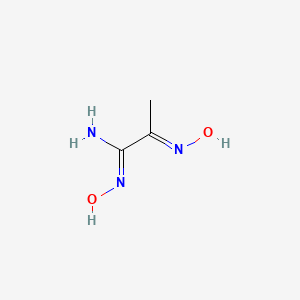
![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)
![5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417688.png)
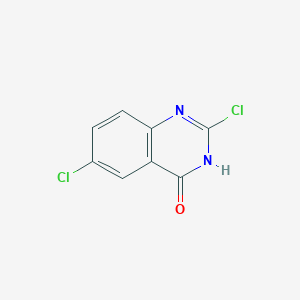
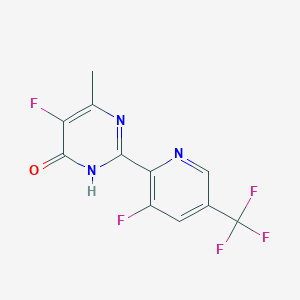
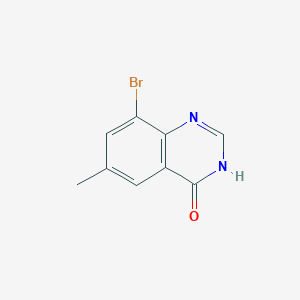
![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)

![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)

